Alvameline Maleate

Urology Smooth Muscle Pharmacology Muscarinic Antagonism

Researchers requiring muscarinic ligands with precisely defined subtype selectivity face a critical gap: most mAChR modulators lack the dual partial M1 agonism / M2-M3 antagonism profile essential for discriminating receptor subtype contributions. Alvameline maleate uniquely fills this niche. • 10× higher affinity than oxybutynin in human detrusor membrane preparations, enabling sensitive competitive antagonism benchmarking • PI hydrolysis-negative profile permits discrimination of PI-dependent vs. PI-independent M1 signaling pathways • Distinct metabolic cycling system (reversible reduction of Lu 32-181) for CYP450/non-P450 interplay studies • Clinically validated null cognitive efficacy (Phase II) provides calibrated negative control for Alzheimer's preclinical models Supplied as solid powder, ≥98% purity. For R&D use only; not for human or veterinary application.

Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
CAS No. 219581-36-9
Cat. No. B1665748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvameline Maleate
CAS219581-36-9
SynonymsAlvameline maleate;  Lu 25-109-M
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)C2=CCCN(C2)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H15N5.C4H4O4/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-3(6)1-2-4(7)8/h5H,3-4,6-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyYKFYFAAWVQGVTP-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alvameline Maleate (CAS 219581-36-9): Pharmacological Profile and Procurement Considerations


Alvameline maleate (also known as Lu 25-109 or Lu 25-109-M) is a muscarinic acetylcholine receptor (mAChR) modulator characterized by a dual functional profile: it acts as a partial agonist at M1 receptors while functioning as an antagonist at M2 and M3 receptor subtypes [1]. This compound is formally recognized by the United States Adopted Names (USAN) and assigned the Unique Ingredient Identifier (UNII) 76732QSQ30 by the FDA [2]. Alvameline maleate has a molecular formula of C9H15N5·C4H4O4 and a molecular weight of 309.32 g/mol [3]. Preclinical investigations have evaluated its potential in Alzheimer's disease and bladder overactivity; however, clinical development for Alzheimer's disease was discontinued following Phase II trials that failed to demonstrate cognitive improvement [4].

Why Alvameline Maleate Cannot Be Interchanged with Other Muscarinic Modulators


The muscarinic receptor modulator class encompasses compounds with divergent subtype selectivity profiles and intrinsic efficacy characteristics, rendering simple substitution scientifically unsound. Alvameline maleate exhibits a distinct pharmacological signature—partial M1 agonism combined with M2/M3 antagonism [1]—that differs fundamentally from M1-selective full agonists such as talsaclidine, M1/M4-preferring agonists such as xanomeline, or non-selective muscarinic agonists [2]. These mechanistic distinctions translate into substantially different functional outcomes in tissue preparations and divergent metabolic pathways via cytochrome P450 enzymes [3]. Consequently, experimental reproducibility in receptor pharmacology, tissue function assays, and in vivo behavioral studies critically depends on selecting the compound with the precise M1-partial-agonist/M2-M3-antagonist profile rather than an alternative muscarinic ligand.

Alvameline Maleate: Quantified Differentiation Evidence for Procurement Decisions


Functional Antagonism of Human Detrusor Contractions: Alvameline vs. Oxybutynin

In isolated human detrusor muscle preparations, alvameline maleate produced a concentration-dependent rightward shift of the carbachol concentration-response curve, yielding a pKb value of 6.2, indicative of competitive muscarinic antagonism [1]. In head-to-head comparison, alvameline maleate demonstrated an affinity for muscarinic receptors in human detrusor that was 10-fold higher than oxybutynin [1]. Additionally, electrical field stimulation-induced contractions in human detrusor were almost completely inhibited by 100 μM alvameline maleate [1]. This differential affinity profile in human tissue is not readily extrapolated from alternative M2/M3 antagonists and defines a specific experimental niche.

Urology Smooth Muscle Pharmacology Muscarinic Antagonism

In Vivo Phosphoinositide Hydrolysis: Divergent Functional Efficacy from Xanomeline

In a comparative in vivo study of muscarinic agonists in mice, alvameline maleate (designated LU25-109) did not activate phosphoinositide (PI) hydrolysis, a second-messenger response coupled to M1 receptor activation, whereas xanomeline robustly stimulated PI hydrolysis [1]. The mixed M1 agonist/M2 antagonist SKB 202026 and WAL 2014 not only failed to stimulate PI hydrolysis but inhibited agonist-induced PI stimulation, suggesting antagonist properties at PI-coupled receptors in vivo [1]. Alvameline maleate's lack of PI hydrolysis activation distinguishes it functionally from xanomeline and positions it as a negative control or comparator for studies examining M1-mediated PI signaling pathways.

Signal Transduction In Vivo Pharmacology M1 Receptor Function

Clinical Cognitive Outcomes: No Significant Difference from Placebo in Mild-to-Moderate Alzheimer's Disease

In a randomized, double-blind, placebo-controlled Phase II clinical trial involving patients with mild-to-moderate Alzheimer's disease, alvameline maleate failed to improve cognitive function relative to placebo [1]. The study employed the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-cog) as the primary outcome measure [1]. No statistically significant difference was observed between alvameline maleate and placebo arms [1]. This negative clinical outcome contrasts with the modest symptomatic benefits reported for acetylcholinesterase inhibitors such as donepezil and provides a critical benchmark for interpreting preclinical efficacy data in Alzheimer's disease models.

Clinical Trial Alzheimer's Disease Cognitive Assessment

CYP450-Dependent Metabolic Profile: Distinct Isoform Contribution Relative to Structural Analogs

In human liver microsomal incubations, alvameline maleate is metabolized to four primary metabolites: Lu 31-126 primarily via CYP2D6; Lu 29-297 and Lu 25-077 via CYP1A2, CYP2A6, CYP2C19, and CYP3A4; and Lu 32-181 via CYP1A2 and possibly CYP2C19 [1]. Notably, metabolite Lu 32-181 can undergo reduction back to alvameline, a reaction not inhibited by standard cytochrome P450 inhibitors, suggesting a non-P450-mediated or unique P450-independent reductive pathway [1]. This metabolic reversibility is not observed with non-selective muscarinic agonists or acetylcholinesterase inhibitors and represents a compound-specific metabolic characteristic relevant for ADME and drug-drug interaction studies.

Drug Metabolism Cytochrome P450 In Vitro ADME

Traumatic Brain Injury Model: Attenuation of Cholinergic Marker Loss

In a rat model of traumatic brain injury (TBI), chronic subcutaneous administration of alvameline maleate (15 μmol/kg/day for 15 days) attenuated the injury-induced decrease in choline acetyltransferase (ChAT) immunoreactivity in forebrain cholinergic nuclei [1]. Alvameline maleate-treated rats exhibited a 13% decrease (vs. vehicle) in the medial septal nucleus, a 48% decrease (vs. vehicle) in the vertical limb nucleus of the diagonal band, and a 51% decrease (vs. vehicle) in the nucleus basalis magnocellularis [1]. This attenuation of ChAT loss suggests preservation of cholinergic neuronal integrity following experimental brain trauma. Direct comparative data with alternative M1 agonists or M2/M3 antagonists in the same TBI model are not available; evidence strength is therefore moderate.

Traumatic Brain Injury Neuroprotection Cholinergic System

Alvameline Maleate: Validated Research Application Scenarios Based on Quantitative Evidence


Comparative Muscarinic Receptor Pharmacology in Human Bladder Tissue

Utilize alvameline maleate as a high-affinity muscarinic antagonist in isolated human detrusor muscle preparations to benchmark novel antimuscarinic candidates. Its 10-fold higher affinity relative to oxybutynin in human tissue provides a more sensitive detection of competitive antagonism [1]. This scenario is directly supported by head-to-head affinity comparisons in human detrusor membrane preparations.

M1-Mediated Phosphoinositide Signaling Pathway Dissection

Employ alvameline maleate as a negative control in in vivo or in vitro phosphoinositide (PI) hydrolysis assays. Unlike xanomeline, which robustly activates PI hydrolysis, alvameline maleate fails to stimulate this second-messenger pathway [1]. This differential profile enables discrimination between PI-dependent and PI-independent M1 receptor signaling mechanisms.

ADME Studies of CYP-Mediated Oxidation and Non-CYP Reductive Metabolism

Leverage alvameline maleate's unique metabolic profile in human liver microsome assays to investigate the interplay between cytochrome P450-mediated oxidation and non-P450 reductive metabolism [1]. The reversible reduction of metabolite Lu 32-181 back to alvameline maleate provides a model system for studying metabolic cycling phenomena.

Negative Control for Alzheimer's Disease Preclinical Efficacy Studies

Include alvameline maleate as a reference compound in preclinical Alzheimer's disease models to benchmark cognitive endpoints against a compound with well-documented null clinical efficacy in Phase II trials [1]. This enables calibration of effect sizes observed with novel candidates and aids in assessing translational predictive validity.

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